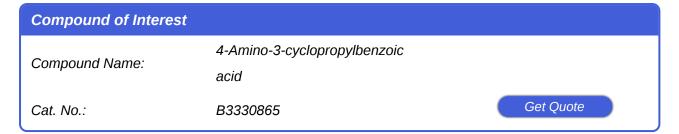


# Spectroscopic Confirmation of 4-Amino-3cyclopropylbenzoic Acid: A Comparative Guide

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#### For Immediate Release

This guide provides a comprehensive spectroscopic analysis for the structural confirmation of **4-Amino-3-cyclopropylbenzoic acid**. Leveraging comparative data from analogous compounds, this document outlines the expected spectral characteristics and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies and data presented herein serve as a robust framework for the identification and characterization of this and structurally related molecules.

### **Predicted and Comparative Spectroscopic Data**

Due to the novelty of **4-Amino-3-cyclopropylbenzoic acid**, this section presents predicted spectroscopic data alongside experimentally determined data for structurally similar compounds: 4-Aminobenzoic acid and 3-Methylbenzoic acid. This comparison allows for a clear understanding of the expected spectral features of the title compound.

### <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

The predicted <sup>1</sup>H NMR spectrum of **4-Amino-3-cyclopropylbenzoic acid** is expected to show distinct signals for the aromatic protons, the amino group, the carboxylic acid proton, and the cyclopropyl group. The cyclopropyl protons typically appear in the upfield region due to ring strain and associated shielding effects.



Compound	Ar-H (ppm)	-NH2 (ppm)	-COOH (ppm)	Cyclopropyl- H (ppm)	Other (ppm)
4-Amino-3- cyclopropylbe nzoic acid (Predicted)	~7.6 (d), ~7.4 (dd), ~6.7 (d)	~5.8 (s, br)	~12.0 (s, br)	~2.0 (m, 1H), ~0.9 (m, 2H), ~0.6 (m, 2H)	-
4- Aminobenzoi c acid (Experimental )	7.58-7.61 (m, 2H), 6.51- 6.53 (m, 2H)	5.82 (s, 2H)	11.91 (s, 1H)	-	-
4-Amino-3- methylbenzoi c acid (Experimental	7.6 (d, 1H), 7.5 (s, 1H), 6.7 (d, 1H)	5.5 (s, br, 2H)	12.1 (s, br, 1H)	-	2.1 (s, 3H, - CH₃)

# <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)

The <sup>13</sup>C NMR spectrum is predicted to show characteristic signals for the carboxylic acid carbon, the aromatic carbons, and the unique upfield signals of the cyclopropyl carbons.



Compound	C=O (ppm)	Aromatic C (ppm)	Cyclopropyl C (ppm)	Other C (ppm)
4-Amino-3- cyclopropylbenzo ic acid (Predicted)	~168	~150, ~132, ~128, ~125, ~118, ~115	~15 (CH), ~10 (CH <sub>2</sub> )	-
4-Aminobenzoic acid (Experimental)	167.9	153.5, 131.7, 117.3, 113.0	-	-
4-Amino-3- methylbenzoic acid (Experimental)	168.1	152.1, 132.5, 131.2, 122.3, 118.9, 114.8	-	17.5 (-CH₃)

# **Mass Spectrometry Data (EI)**

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments from the aromatic ring and cyclopropyl substituent.

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-Amino-3-cyclopropylbenzoic acid (Predicted)	177	132 ([M-COOH]+), 117, 91
4-Aminobenzoic acid (Experimental)	137	120 ([M-OH] <sup>+</sup> ), 92 ([M-COOH] <sup>+</sup> ), 65
3-Aminobenzoic acid (Experimental)	137	120 ([M-OH]+), 92 ([M-COOH]+), 65[1]

# FT-IR Data (KBr, cm<sup>-1</sup>)

The FT-IR spectrum is predicted to display characteristic absorption bands for the O-H and N-H stretching vibrations, the C=O stretch of the carboxylic acid, and vibrations associated with the aromatic and cyclopropyl groups.



Compound	O-H (Carboxylic Acid)	N-H (Amine)	C=O (Carboxylic Acid)	Aromatic C=C	Cyclopropyl C-H
4-Amino-3- cyclopropylbe nzoic acid (Predicted)	3200-2500 (broad)	3450, 3350	1680	1610, 1520	~3080, ~1020
4- Aminobenzoi c acid (Experimental )	3100-2500 (broad)	3466, 3371	1668	1605, 1524	-
4-Amino-3- methylbenzoi c acid (Experimental	3100-2500 (broad)	3470, 3380	1675	1600, 1515	-

# **Experimental Protocols**

The following are standard protocols for the spectroscopic techniques used in the characterization of **4-Amino-3-cyclopropylbenzoic acid** and its analogs.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: A 400 MHz NMR spectrometer.
- ¹H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: -2 to 14 ppm.



o Number of Scans: 16.

Relaxation Delay: 2 seconds.

<sup>13</sup>C NMR Acquisition:

• Pulse Program: Proton-decoupled experiment.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024.

Relaxation Delay: 5 seconds.

 Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> (δ 2.50 for <sup>1</sup>H and δ 39.52 for <sup>13</sup>C).

### **Mass Spectrometry (MS)**

• Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in methanol.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Data Acquisition:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 1 scan/second.

 Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

# Fourier-Transform Infrared (FT-IR) Spectroscopy

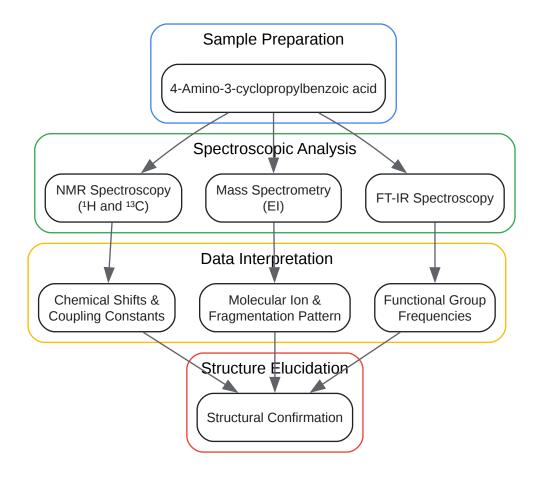


- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet.
- · Instrumentation: An FT-IR spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - ∘ Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 32.
- Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

# **Workflow for Spectroscopic Structure Confirmation**

The logical flow for confirming the structure of **4-Amino-3-cyclopropylbenzoic acid** using the described spectroscopic methods is illustrated below.





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**Figure 1.** Workflow for the spectroscopic confirmation of **4-Amino-3-cyclopropylbenzoic** acid.

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#### References

- 1. IR \_2007 [uanlch.vscht.cz]
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